molecular formula C21H16ClFN4O2 B2522710 2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903866-75-1

2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2522710
CAS No.: 903866-75-1
M. Wt: 410.83
InChI Key: KDEHANSVVQHYSC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potentials

  • Antimicrobial Activities : Novel triazole derivatives, including those with piperazine components and chloro, fluoro substituents, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Structure and Properties Analysis

  • Molecular Structure and Spectroscopic Characterization : DFT and TD-DFT/PCM calculations have been used to determine the structural parameters and spectroscopic characteristics of compounds containing chlorophenyl and fluoro substituents. These studies provide insight into the electronic structure and potential biological relevance of such compounds (Wazzan et al., 2016).

Anticancer Activity and Molecular Docking

  • Anticancer Derivatives Synthesis : A series of acetamide derivatives with chloroacetyl and chlorophenyl components were synthesized and their structures confirmed through various spectral techniques. These compounds were evaluated for in vitro antimicrobial and anticancer activities, with some showing significant effects. Molecular docking studies further elucidated their potential mechanisms of action (Mehta et al., 2019).

Antimicrobial and Antifungal Evaluation

  • Synthesis and Screening for Antibacterial Activity : Novel thiadiazoles, triazoles, and oxadiazoles containing piperazine nuclei were synthesized. Their structures were confirmed through spectral studies, and some demonstrated moderate activity against bacterial strains like Bacillus Subtilis and Escherichia Coli, suggesting their utility in developing antibacterial agents (Deshmukh et al., 2017).

Properties

IUPAC Name

2-(3-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHANSVVQHYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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